methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1427380-14-0
VCID: VC17837138
InChI: InChI=1S/C10H7BrFNO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3
SMILES:
Molecular Formula: C10H7BrFNO2
Molecular Weight: 272.07 g/mol

methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate

CAS No.: 1427380-14-0

Cat. No.: VC17837138

Molecular Formula: C10H7BrFNO2

Molecular Weight: 272.07 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate - 1427380-14-0

Specification

CAS No. 1427380-14-0
Molecular Formula C10H7BrFNO2
Molecular Weight 272.07 g/mol
IUPAC Name methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate
Standard InChI InChI=1S/C10H7BrFNO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3
Standard InChI Key VHQGCQIAMPJJOP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(C=CC(=C2N1)F)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The substituents at the 4-, 7-, and 2-positions confer distinct electronic and steric properties:

  • Bromine (4-position): Enhances electrophilic reactivity, facilitating cross-coupling reactions .

  • Fluorine (7-position): Improves metabolic stability and membrane permeability due to its electronegativity .

  • Methyl ester (2-position): Serves as a protective group for carboxylic acids, enabling further functionalization .

The compound’s SMILES notation is COC(=O)C1=CC2=C(C=CC(=C2N1)F)Br , and its InChIKey is VHQGCQIAMPJJOP-UHFFFAOYSA-N , ensuring unambiguous identification in chemical databases.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H7BrFNO2\text{C}_{10}\text{H}_{7}\text{BrFNO}_{2}
Molecular Weight272.07 g/mol
XLogP3-AA3.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area42.1 Ų
Rotatable Bond Count2

Synthesis and Manufacturing

Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel method is widely employed for constructing substituted indoles. For methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate, the protocol involves:

  • Condensation: Substituted benzaldehydes react with ethyl azidoacetate in the presence of sodium ethoxide, forming alkenyl azides (12–42% yield) .

  • Thermal Cyclization: Heating alkenyl azides to 180°C induces cyclization, yielding 4-bromoindole intermediates (30–93% yield) .

Fischer Indole Synthesis

An alternative route utilizes the Fischer indole synthesis, where phenylhydrazines cyclize under acidic conditions (e.g., polyphosphoric acid) to form indole derivatives . This method is particularly effective for introducing nitro groups, as seen in the synthesis of ethyl 4-bromo-6-nitro-1H-indole-2-carboxylate .

Table 2: Comparative Synthesis Routes

MethodYield (%)Key ReagentsAdvantages
Hemetsberger-Knittel30–93Sodium ethoxide, heatHigh functional tolerance
Fischer Indole Synthesis49–62Polyphosphoric acidNitro group compatibility

Future Directions and Research Opportunities

Targeted Drug Delivery

Functionalization of the methyl ester group with peptide motifs could enable tumor-specific delivery, minimizing off-target effects .

Green Chemistry Approaches

Developing solvent-free cyclization methods or biocatalytic routes may improve synthetic efficiency and sustainability .

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